molecular formula C16H18N4OS B2862271 3-cyclopropyl-6-[4-(thiophene-3-carbonyl)piperazin-1-yl]pyridazine CAS No. 2034493-60-0

3-cyclopropyl-6-[4-(thiophene-3-carbonyl)piperazin-1-yl]pyridazine

Cat. No.: B2862271
CAS No.: 2034493-60-0
M. Wt: 314.41
InChI Key: BMZFXOHBMVSRFV-UHFFFAOYSA-N
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Description

3-cyclopropyl-6-[4-(thiophene-3-carbonyl)piperazin-1-yl]pyridazine: is a complex organic compound that features a combination of cyclopropylpyridazinyl, piperazinyl, and thiophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyclopropyl-6-[4-(thiophene-3-carbonyl)piperazin-1-yl]pyridazine typically involves multi-step organic reactions. One common route includes:

    Formation of the Cyclopropylpyridazinyl Intermediate: This step involves the cyclization of appropriate precursors under controlled conditions to form the cyclopropylpyridazinyl moiety.

    Piperazinyl Substitution: The cyclopropylpyridazinyl intermediate is then reacted with piperazine under suitable conditions to introduce the piperazinyl group.

    Thiophenyl Addition: Finally, the thiophenyl group is introduced through a coupling reaction, often using a palladium-catalyzed cross-coupling method.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophenyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the cyclopropylpyridazinyl moiety, potentially opening the cyclopropyl ring.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of ring-opened products.

    Substitution: Formation of various substituted derivatives.

Scientific Research Applications

3-cyclopropyl-6-[4-(thiophene-3-carbonyl)piperazin-1-yl]pyridazine: has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for targeting neurological disorders.

    Biological Studies: The compound is used in studies to understand its interaction with various biological targets, including enzymes and receptors.

    Industrial Applications: It is explored for its potential use in the synthesis of advanced materials and as a catalyst in organic reactions.

Mechanism of Action

The mechanism of action of 3-cyclopropyl-6-[4-(thiophene-3-carbonyl)piperazin-1-yl]pyridazine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    (4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl)(furan-3-yl)methanone: Similar structure but with a furan ring instead of a thiophene ring.

    (4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl)(benzofuran-3-yl)methanone: Contains a benzofuran ring, offering different electronic properties.

Uniqueness

  • The presence of the thiophenyl group in 3-cyclopropyl-6-[4-(thiophene-3-carbonyl)piperazin-1-yl]pyridazine imparts unique electronic and steric properties, making it distinct from its analogs.
  • The combination of cyclopropylpyridazinyl and piperazinyl groups provides a unique scaffold for drug design, potentially offering better binding affinity and selectivity.

Properties

IUPAC Name

[4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl]-thiophen-3-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4OS/c21-16(13-5-10-22-11-13)20-8-6-19(7-9-20)15-4-3-14(17-18-15)12-1-2-12/h3-5,10-12H,1-2,6-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMZFXOHBMVSRFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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